

spectroscopic analysis (NMR, FTIR, Mass Spec) of 1,3-Bis(4-aminophenyl)adamantane

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Compound of Interest

Compound Name:

1,3-Bis(4aminophenyl)adamantane

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Spectroscopic Analysis of 1,3-Bis(4-aminophenyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,3-Bis(4-aminophenyl)adamantane**, a rigid, diamine-functionalized adamantane derivative with potential applications in polymer chemistry and drug development. The document details predicted and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

1,3-Bis(4-aminophenyl)adamantane is a solid, colorless crystalline compound with the chemical formula C₂₂H₂₆N₂ and a molecular weight of 318.46 g/mol .[1][2] It is characterized by a rigid adamantane core with two aminophenyl substituents at the bridgehead positions. The compound exhibits a high melting point and is insoluble in water but soluble in certain organic solvents like methylene chloride and benzene.[2]

Caption: Structure of **1,3-Bis(4-aminophenyl)adamantane**.



Spectroscopic Data

While a complete, unified dataset for **1,3-Bis(4-aminophenyl)adamantane** is not readily available in a single public source, the following tables summarize the expected and reported spectroscopic data based on the analysis of analogous compounds and literature mentions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.0	d	4H	Aromatic protons ortho to the adamantyl group
~ 6.7 - 6.5	d	4H	Aromatic protons meta to the adamantyl group
~ 3.6	br s	4H	Amine (-NH ₂) protons
~ 2.2 - 1.7	m	14H	Adamantane protons

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
~ 145	Aromatic C-NH ₂
~ 128	Aromatic CH
~ 115	Aromatic CH
~ 48	Adamantane quaternary C
~ 40	Adamantane CH
~ 35	Adamantane CH2
~ 30	Adamantane CH2



Note: Predicted chemical shifts are based on data from adamantane, aniline, and their derivatives. Actual values may vary depending on the solvent and experimental conditions.[3] [4][5][6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Strong	Adamantane C-H stretching
1620 - 1600	Strong	N-H bending (scissoring)
1520 - 1480	Strong	Aromatic C=C stretching
1300 - 1250	Medium	Aromatic C-N stretching
~ 820	Strong	para-disubstituted benzene C- H out-of-plane bending

Note: The presence of a doublet in the N-H stretching region is characteristic of a primary amine.[6][10][11]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)



m/z	Relative Intensity	Assignment
318	High	[M] ⁺ (Molecular Ion)
303	Medium	[M - NH]+
226	Medium	[M - C ₆ H ₄ NH ₂] ⁺
135	High	[C10H15]+ (Adamantyl cation)
93	High	[C ₆ H ₅ NH ₂] ⁺ (Aniline)

Note: The molecular ion peak is expected to be prominent due to the stability of the adamantane cage. Fragmentation is likely to involve cleavage of the C-N bond and fragmentation of the aromatic rings.[12][13]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1,3-Bis(4-aminophenyl)adamantane**.

NMR Spectroscopy

¹H and ¹³C NMR Analysis

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1,3-Bis(4-aminophenyl)adamantane**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').



- Spectral Width: ~16 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 (or as needed for good signal-to-noise).
- o 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: ~250 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
 - Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]
 - Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy

KBr Pellet Method

- Sample Preparation:
 - Place a small amount (~1-2 mg) of 1,3-Bis(4-aminophenyl)adamantane in a clean agate mortar.



- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15][16]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

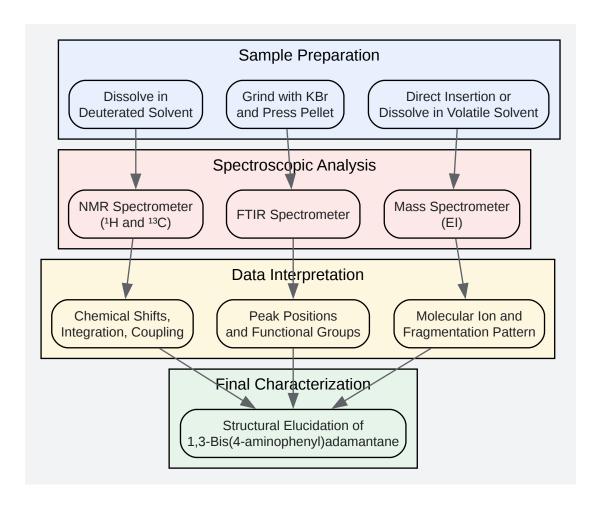
- Sample Introduction:
 - Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) for injection if using a GC-MS system.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-500.
 - Ion Source Temperature: 200-250 °C.
 - Scan Rate: 1-2 scans/second.



- Data Analysis:
 - Identify the molecular ion peak ([M]+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the observed spectrum with predicted fragmentation patterns and library spectra
 if available.

Workflow and Logical Relationships

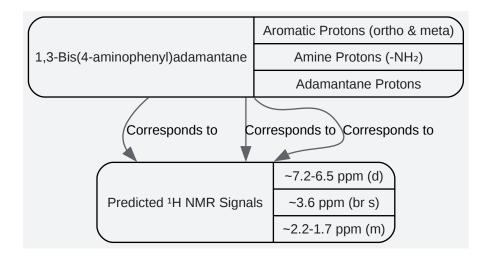
The following diagrams illustrate the overall workflow for the spectroscopic analysis and the logical relationship between the compound's structure and its expected NMR signals.



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Caption: Spectroscopic analysis workflow.





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Caption: Structure to ¹H NMR signal correlation.

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